4,5-Diamino-2-ethoxy-N-methylbenzamide
Description
4,5-Diamino-2-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with amino groups at positions 4 and 5, an ethoxy group at position 2, and an N-methylated amide moiety. Its molecular formula is C₁₀H₁₄N₃O₂, with a molecular weight of 208.24 g/mol.
Properties
CAS No. |
116448-89-6 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.249 |
IUPAC Name |
4,5-diamino-2-ethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-9-5-8(12)7(11)4-6(9)10(14)13-2/h4-5H,3,11-12H2,1-2H3,(H,13,14) |
InChI Key |
GAOSSIDUVSMLPE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NC)N)N |
Synonyms |
Benzamide, 4,5-diamino-2-ethoxy-N-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 4,5-Diamino-2-ethoxy-N-methylbenzamide and related benzamide derivatives:
*Note: Applications inferred from structural analogs.
Key Observations:
Ethoxy vs. Methoxy: The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy group in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide .
Synthetic Considerations: The synthesis of diamino-substituted benzamides often involves nitro-group reduction (e.g., using SnCl₂·2H₂O under reflux, as in ). However, the instability of diamine intermediates necessitates immediate use in subsequent steps, a challenge shared by the target compound .
Stability and Reactivity: The diamino groups in the target compound may render it prone to oxidation, similar to intermediates described in . In contrast, fluorinated analogs like diflufenican exhibit enhanced stability due to C-F bonds .
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